Perfluoro-p-menthane

Description

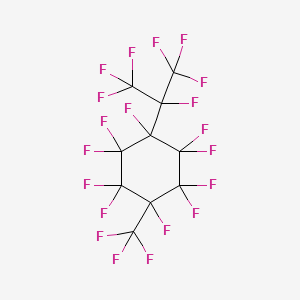

Perfluoro-p-menthane is a fully fluorinated derivative of p-menthane, a cyclic monoterpene. These properties make such compounds valuable in industrial applications such as heat transfer fluids, dielectric media, and surfactants.

Properties

CAS No. |

423-03-0 |

|---|---|

Molecular Formula |

C10F20 |

Molecular Weight |

500.07 g/mol |

IUPAC Name |

1,1,2,2,3,4,4,5,5,6-decafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)cyclohexane |

InChI |

InChI=1S/C10F20/c11-1(2(12,8(22,23)24)9(25,26)27)4(14,15)6(18,19)3(13,10(28,29)30)7(20,21)5(1,16)17 |

InChI Key |

FIDLBXDUENZYMV-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoro-p-menthane is typically synthesized through the perfluorination of p-menthane (1-methyl-4-isopropylcyclohexane). The process involves the hydrogenation of p-cymene to obtain p-menthane, followed by perfluorination using elemental fluorine or other fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale perfluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The reaction conditions are carefully controlled to ensure complete fluorination and to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

General Reaction Chemistry of Cyclic PFAS

Perfluoro-p-menthane (CF_{20) is a fully fluorinated cyclic alkane. While direct studies on this compound are absent, analogous cyclic and branched PFAS exhibit the following reactivity:

Thermal and Radical Reactions

-

Thermal Decomposition : At elevated temperatures (300–500°C), cyclic PFAS undergo C–F bond cleavage, releasing HF and forming unsaturated fluorocarbons or perfluoroolefins .

-

Radical Interactions : Reactions with hydroxyl radicals (- OH) or hydrated electrons (e) in advanced oxidation/reduction processes (AO/RPs) lead to defluorination and chain shortening .

Reductive Defluorination

-

Mechanochemical Degradation : Ball-milling with zero-valent metals (e.g., Fe) or metal oxides (e.g., LaO) induces C–F bond cleavage via electron transfer, yielding inorganic fluoride (F) and carbonaceous residues .

Comparative Data for Linear PFAS (Relevant to Cyclic Analogs)

The table below summarizes reaction pathways for linear PFAS, which may inform hypotheses about this compound’s behavior:

Electrophilic Attack

-

Fluorine’s high electronegativity stabilizes C–F bonds, making nucleophilic substitution (S2) unlikely. Instead, electron-deficient intermediates (e.g., LaO-activated species) facilitate defluorination via radical pathways .

Ring-Opening Reactions

-

Cyclic perfluorocarbons like this compound may undergo strain-driven ring-opening under mechanical stress (e.g., shear forces in ball-milling), forming linear perfluoroalkanes or olefins .

Research Gaps and Recommendations

-

Synthetic Pathways : No data exist on the synthesis or functionalization of this compound.

-

Environmental Persistence : Cyclic PFAS likely resist biodegradation due to steric hindrance and strong C–F bonds, but experimental confirmation is needed.

-

Analytical Challenges : Detection methods (e.g., LC-MS/MS, NMR) must be optimized for cyclic PFAS .

Scientific Research Applications

Perfluoro-p-menthane has a wide range of applications in scientific research and industry:

Chemistry: Used as a solvent for highly reactive species and in the synthesis of fluorinated compounds.

Biology: Employed in studies involving fluorinated analogs of biological molecules.

Medicine: Investigated for its potential use in drug delivery systems due to its inertness and biocompatibility.

Mechanism of Action

The mechanism of action of perfluoro-p-menthane is primarily based on its chemical inertness and stability. The strong carbon-fluorine bonds prevent it from participating in most chemical reactions, making it an ideal candidate for applications requiring non-reactive environments. Its molecular targets and pathways are limited due to its inert nature, but it can interact with other fluorinated compounds and surfaces through van der Waals forces .

Comparison with Similar Compounds

Perfluoro-p-menthane belongs to the broader PFAS class, which includes linear and cyclic fluorinated compounds. Below is a comparative analysis with structurally or functionally related PFAS:

Structural and Physicochemical Properties

| Compound | Structure | Key Properties | Applications |

|---|---|---|---|

| This compound | Cyclic | High thermal stability, low surface tension, chemical inertness | Heat transfer fluids, electronics |

| PFOA (Perfluorooctanoic acid) | Linear carboxylate | Water-soluble, surfactant properties, bioaccumulative | Textile coatings, firefighting foams |

| PFOS (Perfluorooctane sulfonic acid) | Linear sulfonate | Persistent, toxic to mammals, bioaccumulative | Electroplating, aviation hydraulics |

| Perfluoro(4-methylpent-2-ene) | Branched alkene | High reactivity in polymer synthesis, low volatility | Fluoropolymer production |

| Perfluoroperhydrophenanthrene | Polycyclic | High density, non-flammable, dielectric properties | Cooling fluids, optical coatings |

Key Observations :

- Cyclic vs. Linear Structures : Cyclic perfluorinated compounds like this compound and perfluoroperhydrophenanthrene exhibit greater thermal and chemical stability compared to linear PFAS (e.g., PFOA, PFOS), making them suitable for high-performance industrial applications .

- Environmental Persistence : All PFAS share resistance to degradation, but cyclic structures may persist longer in sediments due to their hydrophobic nature .

- Toxicity: While PFOA and PFOS are well-documented for hepatotoxicity and endocrine disruption, data on cyclic PFAS like this compound remain scarce.

Functional Performance

- Surfactant Efficiency : Linear PFAS (e.g., PFOS) outperform cyclic variants in surfactant applications due to their amphiphilic structure. However, cyclic compounds are preferred in niche roles requiring extreme inertness, such as semiconductor manufacturing .

- Polymer Compatibility : Branched perfluoroalkenes (e.g., Perfluoro(4-methylpent-2-ene)) are more reactive in polymerization, whereas cyclic compounds like this compound serve as stabilizers or additives in fluoropolymer matrices .

Regulatory and Environmental Concerns

- Regulatory Status : PFOA and PFOS are restricted under the Stockholm Convention due to toxicity. Cyclic PFAS, including this compound, are less regulated but face increasing scrutiny as "regrettable substitutes" .

- Alternatives Assessment : Fluorine-free alternatives (e.g., hydrocarbon-based surfactants) are under development but lack the performance profile of PFAS, highlighting the need for balanced risk-benefit evaluations .

Biological Activity

Perfluoro-p-menthane (PFPM) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of PFPM, exploring its mechanisms of action, interactions with biological systems, and implications for health and environmental safety.

PFPM is characterized by a fully fluorinated p-menthane structure, which enhances its stability and hydrophobicity. This structure contributes to its persistence in the environment and potential bioaccumulation in living organisms. Its molecular formula is , which indicates the presence of ten carbon atoms and eighteen fluorine atoms, making it part of the broader category of per- and polyfluoroalkyl substances (PFAS).

Toxicological Effects

Research indicates that PFAS, including PFPM, can disrupt endocrine functions, affect lipid metabolism, and lead to developmental toxicity. Studies have shown that exposure to certain PFAS compounds correlates with increased serum cholesterol levels and alterations in thyroid hormone levels . Specifically, PFPM has been associated with:

- Endocrine Disruption : Alterations in hormone levels can impact growth, metabolism, and reproductive health.

- Developmental Toxicity : Animal studies have indicated potential developmental effects on mammary gland development when exposed during gestation .

Biodegradation Potential

Recent studies have highlighted the potential for biodegradation of PFAS through microbial action. For instance, specific strains of bacteria such as Pseudomonas and Acidimicrobium have shown effectiveness in degrading perfluoroalkyl acids under aerobic and anaerobic conditions . The degradation pathways may involve enzymatic reactions that transform PFPM into less harmful substances.

Microbial Degradation Studies

- Aerobic Degradation :

- Anaerobic Degradation :

Environmental Impact

The persistence of PFPM in the environment raises concerns regarding its accumulation in aquatic systems and potential impacts on wildlife. Studies have documented bioaccumulation factors for various PFAS compounds, indicating that longer-chain PFAS are more likely to accumulate in organisms .

Data Summary

Q & A

Q. What strategies optimize the extraction and quantification of this compound from complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.